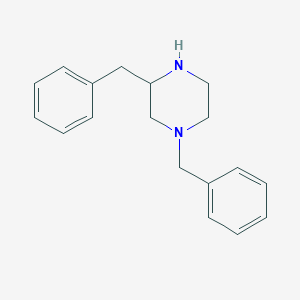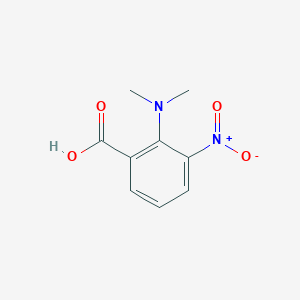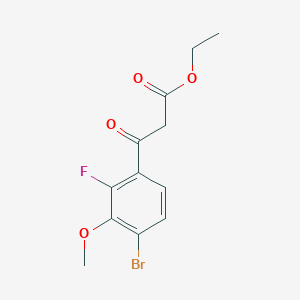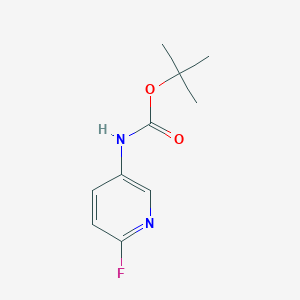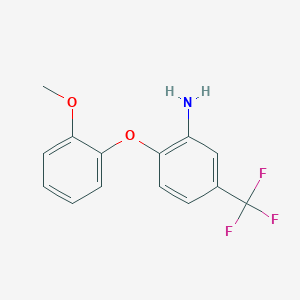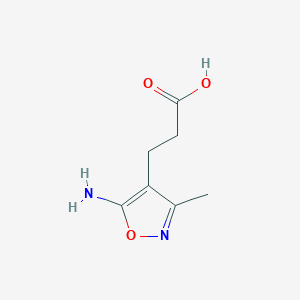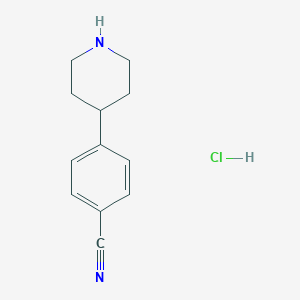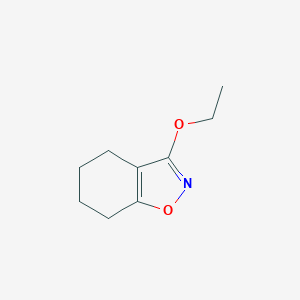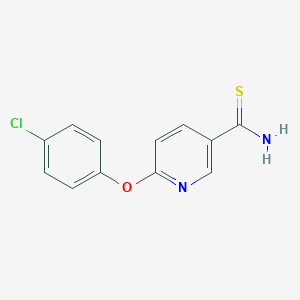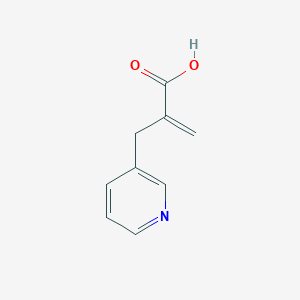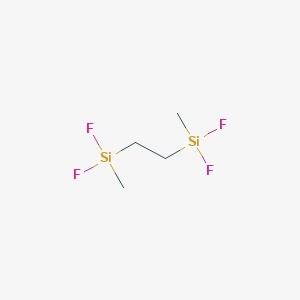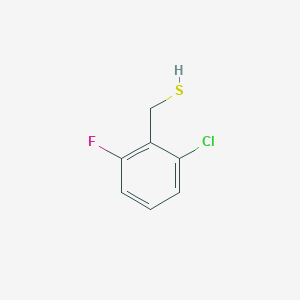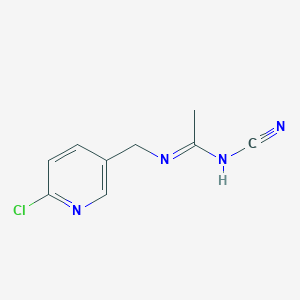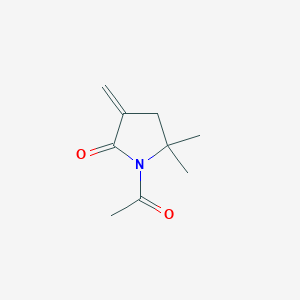
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one, also known as AMDP, is a pyrrolidine derivative that has gained significant attention in the scientific community for its potential applications in various fields. The compound is known for its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. Studies have shown that 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one can inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their metabolic processes.
Biochemische Und Physiologische Effekte
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. The compound is readily available, and its synthesis is relatively straightforward, which makes it an accessible compound for research purposes. However, one of the limitations of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. One potential direction is the further investigation of its antitumor activity and its potential applications in cancer therapy. Another direction is the exploration of its antimicrobial properties and its potential use in the development of new antimicrobial agents. Additionally, the study of the mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one and its effects on various metabolic pathways may provide valuable insights into the underlying mechanisms of various diseases.
Synthesemethoden
The synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one involves the reaction of 2,5-dimethylpyrrole with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used. Overall, the synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is a relatively straightforward process, which makes it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity, making it a potential drug candidate for the treatment of cancer. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been investigated for its antimicrobial properties, with studies showing that it has a broad spectrum of activity against various microorganisms, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
167281-21-2 |
|---|---|
Produktname |
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
InChI-Schlüssel |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Kanonische SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Synonyme |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



